molecular formula C22H26ClFN2O3S B11343314 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11343314
M. Wt: 453.0 g/mol
InChI Key: SUOQNFVOQNAGIJ-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorofluorophenyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached to the chlorofluorophenyl moiety through a sulfonylation reaction, typically using methanesulfonyl chloride and a base.

    Final Coupling: The final step involves coupling the piperidine ring with the chlorofluorophenylmethanesulfonyl moiety under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methanesulfonyl group.

    Reduction: Reduction reactions can target the carboxamide group or the aromatic rings.

    Substitution: The chlorofluorophenyl moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The methanesulfonyl group and the carboxamide moiety are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[4-(methyl)phenyl]piperidine-4-carboxamide
  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[4-(ethyl)phenyl]piperidine-4-carboxamide
  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[4-(tert-butyl)phenyl]piperidine-4-carboxamide

Comparison: Compared to similar compounds, 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is unique due to the presence of the isopropyl group on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and overall stability. The specific arrangement of functional groups in this compound may also result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H26ClFN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H26ClFN2O3S/c1-15(2)16-6-8-18(9-7-16)25-22(27)17-10-12-26(13-11-17)30(28,29)14-19-20(23)4-3-5-21(19)24/h3-9,15,17H,10-14H2,1-2H3,(H,25,27)

InChI Key

SUOQNFVOQNAGIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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